4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE
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Overview
Description
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzochromenes, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzochromene core, followed by the introduction of the methyl and oxo groups. The final step involves the sulfonation reaction to attach the 4-chloro-1-benzenesulfonate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzenesulfonate group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE can be compared with other benzochromene derivatives:
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE: Similar core structure but different functional groups, leading to varied biological activities.
4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE: Another derivative with different substituents, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5S/c1-12-18(26-27(23,24)14-8-6-13(21)7-9-14)11-10-16-15-4-2-3-5-17(15)20(22)25-19(12)16/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXABQGFPLWTTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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